molecular formula C10H20O4 B13344723 (3R,5R)-3,5-dihydroxydecanoic Acid CAS No. 741679-91-4

(3R,5R)-3,5-dihydroxydecanoic Acid

Cat. No.: B13344723
CAS No.: 741679-91-4
M. Wt: 204.26 g/mol
InChI Key: WQZRAWSNEARGPQ-RKDXNWHRSA-N
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Description

(3R,5R)-3,5-Dihydroxydecanoic Acid is a chiral compound with the molecular formula C10H20O4 It is characterized by the presence of two hydroxyl groups attached to the third and fifth carbon atoms of a decanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5R)-3,5-Dihydroxydecanoic Acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the reduction of a keto ester precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using enzymes that can selectively produce the desired stereoisomer. These methods are advantageous due to their high specificity and environmentally friendly nature. Additionally, large-scale chemical synthesis using optimized reaction conditions and purification techniques is also employed.

Chemical Reactions Analysis

Types of Reactions: (3R,5R)-3,5-Dihydroxydecanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for converting hydroxyl groups to chlorides.

Major Products:

    Oxidation: Formation of 3,5-dioxodecanoic acid.

    Reduction: Formation of 3,5-dihydroxydecanol.

    Substitution: Formation of 3,5-dichlorodecanoic acid.

Scientific Research Applications

(3R,5R)-3,5-Dihydroxydecanoic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,5R)-3,5-Dihydroxydecanoic Acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

(3R,5R)-3,5-Dihydroxydecanoic Acid can be compared with other similar compounds such as:

    (3S,5S)-3,5-Dihydroxydecanoic Acid: The enantiomer with opposite stereochemistry.

    3,5-Dihydroxyhexanoic Acid: A shorter chain analog.

    3,5-Dihydroxybenzoic Acid: An aromatic analog.

Uniqueness: The unique aspect of this compound lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with other molecules. This makes it a valuable compound for stereoselective synthesis and research applications.

Properties

CAS No.

741679-91-4

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

(3R,5R)-3,5-dihydroxydecanoic acid

InChI

InChI=1S/C10H20O4/c1-2-3-4-5-8(11)6-9(12)7-10(13)14/h8-9,11-12H,2-7H2,1H3,(H,13,14)/t8-,9-/m1/s1

InChI Key

WQZRAWSNEARGPQ-RKDXNWHRSA-N

Isomeric SMILES

CCCCC[C@H](C[C@H](CC(=O)O)O)O

Canonical SMILES

CCCCCC(CC(CC(=O)O)O)O

Origin of Product

United States

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